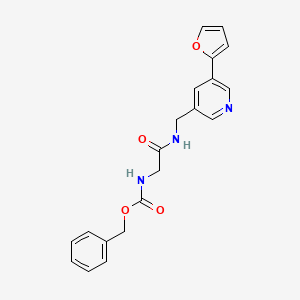
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridine) would contribute to the compound’s stability and could influence its reactivity. The carbamate group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the carbamate group could undergo hydrolysis .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is involved in various synthetic and chemical transformation processes. For instance, research has explored the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents, which are significant in pharmacological studies. This involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, yielding tetrahydroisoquinolinones with various substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, has been reported. These are derived from ester functionalities connected to aromatic rings, emphasizing the diversity of the synthetic applications of this compound (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Novel Compound Formation
Further research delves into the formation of novel compounds through various chemical reactions. For instance, studies on the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides have been conducted. These involve direct N-amination and subsequent transformations, highlighting the compound's role in generating new molecular structures with potential applications in diverse fields, such as material science and pharmaceuticals (Bencková & Krutošíková, 1999).
Pharmaceutical and Biological Implications
The compound also finds applications in the pharmaceutical and biological realms. Research into new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole has been conducted, showing the compound's potential in the creation of substances with antimicrobial properties. These studies provide insights into the development of new therapeutic agents (Patel & Shaikh, 2010).
Applications in Organic Chemistry
The compound also plays a role in advancing organic chemistry research, particularly in the synthesis of complex molecular structures. For example, the synthesis of 2,3-disubstituted benzo[b]furans through palladium-catalyzed coupling and subsequent cyclization processes has been explored. This showcases the compound's utility in facilitating complex chemical reactions and the formation of biologically important structures (Yue, Yao, & Larock, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-[2-[[5-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(13-23-20(25)27-14-15-5-2-1-3-6-15)22-11-16-9-17(12-21-10-16)18-7-4-8-26-18/h1-10,12H,11,13-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRYJNZVFFPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

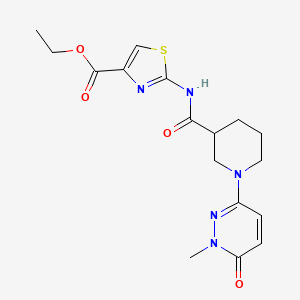
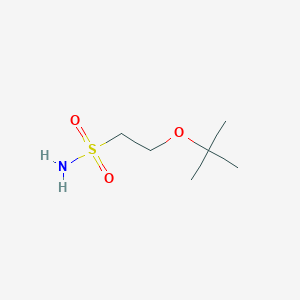
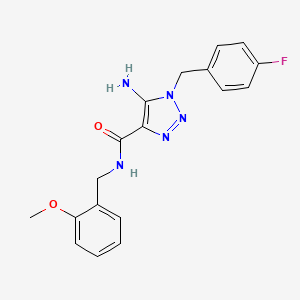
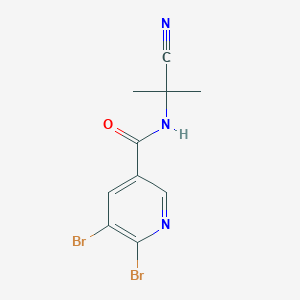
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)
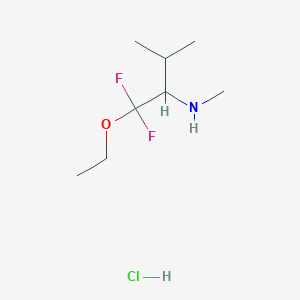
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol](/img/structure/B2893573.png)
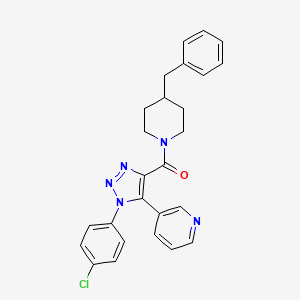
![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)
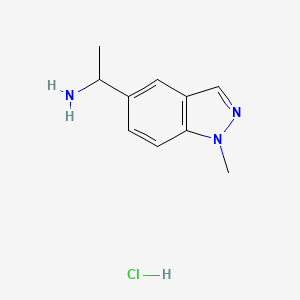
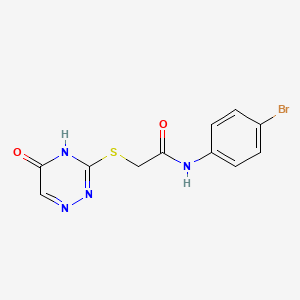
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)
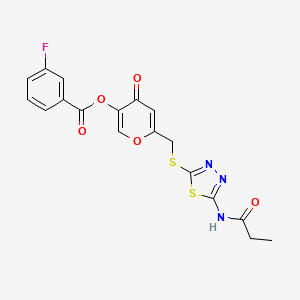
![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)